molecular formula C13H16N4O3 B2983851 6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 380433-19-2

6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2983851
CAS No.: 380433-19-2
M. Wt: 276.296
InChI Key: ZRTOQPVGDOSDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C13H16N4O3 . It is related to a class of compounds known as pyrimidinediones .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups . It also has an amino group and a benzyl group attached to the ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.29 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 249.50°C, 579.00°C, and 1.4 g/cm3 respectively .

Scientific Research Applications

Antithrombotic Applications

This compound and its derivatives have been explored for their potential as antithrombotic agents. Furrer et al. (1994) synthesized a related compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, demonstrating its application in developing new antithrombotic compounds with favorable cerebral and peripheral effects. This work underscores the compound's relevance in creating treatments for thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).

Antibacterial Agents

Harita et al. (2017) investigated novel medium-sized lactam ring analogs as antibacterial agents, synthesizing a series of analogues from related chemical structures. This research points towards the compound's utility in generating new antibacterial substances, with some molecules displaying potent activity against specific bacterial strains (Harita, Kumar, Guduru, Ravula, & Chandra, 2017).

Anti-HIV Activity

The compound has been modified to explore its anti-HIV activities. Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione and observed an increase in anti-HIV integrase activity after N-3 hydroxylation while retaining anti-HIV reverse transcriptase activity. This finding demonstrates the compound's potential in HIV treatment strategies (Tang et al., 2015).

Nucleoside Analog Research

Voegel et al. (1993) explored 6-amino-5-benzyl-3-methylpyrazin-2-one, a similar compound, for its tautomeric properties and potential as a pyrimidine base analog in nucleic acids. This research contributes to our understanding of nucleoside analogs and their application in genetic research and therapy (Voegel, von Krosigk, & Benner, 1993).

Fluorescent Receptor for Metal Ions

Upadhyay and Kumar (2010) developed a new fluorescent probe based on the pyrimidine structure for selectively detecting Al3+ ions in solutions. This highlights the compound's applicability in creating sensitive detection systems for environmental and biological analyses (Upadhyay & Kumar, 2010).

Properties

IUPAC Name

6-amino-1-benzyl-5-(2-hydroxyethylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-11-10(15-6-7-18)12(19)16-13(20)17(11)8-9-4-2-1-3-5-9/h1-5,15,18H,6-8,14H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTOQPVGDOSDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)NCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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